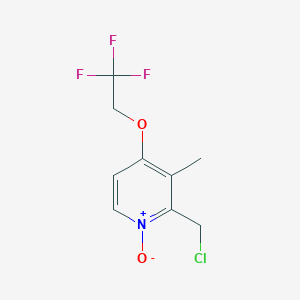

2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide

Description

2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide (CAS 127337-60-4) is a pyridine derivative with a chloromethyl group at the 2-position, a methyl group at the 3-position, and a 2,2,2-trifluoroethoxy substituent at the 4-position. It is a critical intermediate in the synthesis of Lansoprazole, a proton pump inhibitor (PPI) used to treat gastrointestinal disorders . This compound is also recognized as Lansoprazole Chloromethyl Impurity, a toxic byproduct requiring stringent quality control during drug manufacturing .

Properties

IUPAC Name |

2-(chloromethyl)-3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF3NO2/c1-6-7(4-10)14(15)3-2-8(6)16-5-9(11,12)13/h2-3H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMLJJHQPXWHRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1CCl)[O-])OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of 2,3-Dimethylpyridine to N-Oxide

The synthesis often begins with 2,3-dimethylpyridine (1 ), which undergoes oxidation to form the corresponding N-oxide (2 ). In Patent CN103539728A , this step employs hydrogen peroxide (30% w/w) in glacial acetic acid with catalytic sulfuric acid at 80–110°C. The reaction achieves >95% conversion, with excess H₂O₂ decomposed using formaldehyde. Key parameters include:

| Parameter | Optimal Range |

|---|---|

| H₂O₂ molar ratio | 1.25–1.75 equivalents |

| Reaction temperature | 80–110°C |

| Catalyst (H₂SO₄) | 3–5 wt% of substrate |

The N-oxide intermediate is purified via vacuum distillation, yielding a pale yellow liquid.

Nitration of N-Oxide Intermediate

Nitration introduces a nitro group at the 4-position of the pyridine ring. Patent CN103539728A uses a mixture of concentrated H₂SO₄ and HNO₃ (2.8:1 v/v) at 80–90°C. The reaction is quenched with sodium carbonate, yielding 4-nitro-2,3-dimethylpyridine N-oxide (3 ) as a yellow solid. Ethanol recrystallization enhances purity to >98%.

Nucleophilic Substitution with Trifluoroethanol

The nitro group in 3 is replaced by trifluoroethoxy via nucleophilic aromatic substitution. Patent CN103539728A employs trifluoroethanol, acetonitrile, and potassium carbonate with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Reaction conditions include:

| Parameter | Value |

|---|---|

| Temperature | 70–80°C |

| Time | 7 hours |

| Yield | 80.2% |

The product, 4-(2,2,2-trifluoroethoxy)-2,3-dimethylpyridine N-oxide (4 ), is isolated via ethyl acetate extraction.

Chloromethylation

Chloromethylation introduces the chloromethyl group at the 2-position. Patent CN104447694A utilizes diacetyl oxide and sulfuric acid at 90–105°C, followed by hydrolysis with NaOH. This two-step process yields 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide (5 ) with 85.1% yield.

Direct N-Oxidation of Prefunctionalized Pyridine

Oxidation with Peracetic Acid

An alternative route oxidizes prechlorinated pyridine derivatives. The IJMCA study describes treating 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine with peracetic acid (4% w/w) in acetic acid at 80–85°C. The reaction achieves >90% conversion within 2–3 hours, with the N-oxide isolated via vacuum distillation.

Microreactor-Based N-Oxidation

Vorös et al. report using microreactors for safer and more efficient N-oxidation. Aqueous H₂O₂ (30%) in acetic acid at 60°C achieves 98% yield in 10 minutes, compared to 6 hours in batch reactors. Key advantages include enhanced heat dissipation and reduced decomposition risks.

Comparative Analysis of Methods

| Method | Yield | Purity | Reaction Time | Scalability |

|---|---|---|---|---|

| Sequential functionalization | 80–85% | >98% | 24–48 hours | Industrial |

| Direct N-oxidation | 85–90% | 95–97% | 2–3 hours | Pilot-scale |

| Microreactor | 98% | >99% | 10 minutes | Lab-scale |

Critical Process Parameters

Catalyst Selection

Solvent Systems

Temperature Control

Exothermic reactions (e.g., nitration) require ice-water baths to prevent runaway reactions. Microreactors mitigate this via rapid heat exchange.

Impurity Profiling and Mitigation

Common Impurities

Chemical Reactions Analysis

Types of Reactions

2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Sodium azide (NaN3), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Formation of higher oxidation state derivatives.

Reduction: Formation of the parent pyridine compound.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can yield compounds with enhanced biological activity.

Case Study : A study demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. The introduction of different substituents at the pyridine ring was shown to modulate activity against specific inflammatory pathways, indicating its potential for developing new anti-inflammatory drugs.

Agrochemical Development

The compound has applications in the development of agrochemicals, particularly as a precursor for herbicides and pesticides. The trifluoroethoxy group enhances lipophilicity, improving the compound's ability to penetrate plant tissues.

Data Table: Agrochemical Applications

| Application Type | Compound Derivative | Activity |

|---|---|---|

| Herbicide | Trifluoroethoxy derivative | Effective against broadleaf weeds |

| Insecticide | Chloromethyl derivative | Targeted action against specific pests |

Material Science

Research has indicated that this compound can be utilized in synthesizing advanced materials due to its unique chemical properties. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and material coatings.

Mechanism of Action

The mechanism of action of 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Research Findings

Toxicity and Impurity Control: The target compound is classified as a genotoxic impurity in Lansoprazole, with regulatory limits ≤1 ppm. RP-HPLC methods using Inertsil ODS-3V columns are validated for its detection . Its formation is linked to incomplete purification during the substitution or chlorination steps .

Fluorine’s Role :

- The 2,2,2-trifluoroethoxy group enhances lipophilicity and metabolic stability, a common strategy in PPI design .

Stability Comparison :

Biological Activity

2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide (CAS Number: 127337-60-4) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 276.08 g/mol. Its structure includes a pyridine ring substituted with a chloromethyl group and a trifluoroethoxy moiety, which may influence its biological interactions and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C9H9ClF3NO |

| Molecular Weight | 276.08 g/mol |

| CAS Number | 127337-60-4 |

| Purity | >95% (HPLC) |

| Storage Temperature | -20°C |

Pyridine N-oxides are known for their roles in drug metabolism and as pro-drugs. They can undergo metabolic transformations, often mediated by enzymes such as flavin-containing monooxygenases (FMO). For instance, similar compounds have shown that the N-oxide form can enhance solubility and bioavailability of drugs in the body .

Toxicological Profile

The safety data indicates that this compound may cause skin sensitization and serious eye damage upon contact. Ingestion can lead to gastrointestinal irritation. These properties necessitate careful handling in laboratory settings .

Case Studies and Research Findings

- Metabolic Studies : Research has shown that pyridine N-oxides can be metabolized through pathways involving FMO enzymes. This metabolic capability suggests potential applications in drug design where modulation of metabolic pathways is crucial for therapeutic efficacy .

- Synthesis and Green Metrics : A modified synthesis route for related pyridine derivatives has been evaluated for its environmental impact using green chemistry metrics such as atom economy and reaction mass efficiency. This approach highlights the importance of sustainable practices in the synthesis of biologically active compounds .

- Comparative Analysis : Studies comparing various pyridine N-oxides indicate that structural modifications significantly affect their biological activity. The presence of electron-withdrawing groups like trifluoroethoxy enhances the compound's reactivity and interaction with biological targets .

Q & A

Q. What optimized synthetic routes exist for 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide, and what are their advantages?

A high-yield (71%) synthesis involves nucleophilic substitution of 2,3-dimethyl-4-nitropyridine-1-oxide using trifluoroethanol with K₂CO₃/KOH as a mixed alkali. Subsequent rearrangement with acetic anhydride yields the intermediate, followed by transesterification. This method is operationally simple and scalable for industrial research .

Q. How is the purity of the compound ensured during synthesis?

Purification typically involves column chromatography or recrystallization. For example, crude intermediates like 3-methyl-2-acetoxymethyl-4-(2,2,2-trifluoroethoxy)pyridine are purified before transesterification to achieve high-purity final products (>99% by HPLC) .

Q. What safety precautions are critical when handling this compound?

While specific GHS data are limited, analogous pyridine derivatives require precautions such as PPE (gloves, lab coats, N95 masks), fume hoods, and avoiding ignition sources. WGK 3 classification (highly water-polluting) mandates strict environmental containment .

Q. What spectroscopic methods are used for structural confirmation?

Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation, as demonstrated for related N-oxide derivatives. Additional methods include NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How does the N-oxide moiety influence regioselectivity in further functionalization?

The N-oxide group enhances electron density at specific positions, directing electrophilic substitution. For example, 2-chloro-5-(trifluoromethyl)pyridine derivatives undergo regioselective functionalization at the 3- and 4-positions, guided by steric and electronic effects .

Q. What competing side reactions occur during synthesis, and how are they mitigated?

Competing hydrolysis of the chloromethyl group may occur under basic conditions. Using anhydrous solvents (e.g., acetic anhydride) and controlled reaction temperatures minimizes this. Kinetic monitoring via TLC or HPLC helps optimize reaction progress .

Q. Can computational methods predict the reactivity of this compound in catalytic systems?

Density functional theory (DFT) simulations can model charge distribution and frontier molecular orbitals to predict reactivity. For instance, the trifluoroethoxy group’s electron-withdrawing nature lowers LUMO energy, favoring nucleophilic attacks .

Q. How does the compound’s stability vary under different storage conditions?

Stability tests under varying humidity and temperature (e.g., 25°C vs. 40°C) show that moisture accelerates decomposition. Long-term storage in desiccators at −20°C in amber vials is recommended to prevent degradation .

Q. What strategies improve yield in multi-step syntheses involving this intermediate?

Intermediate isolation via liquid-liquid extraction (e.g., dichloromethane/water) and telescoping steps without purification reduce yield losses. For example, direct use of crude acetoxymethyl intermediates in transesterification improves overall efficiency .

Q. How is the compound utilized in pharmaceutical precursor synthesis?

It serves as a key intermediate for alkylating agents in anticancer drug development. For example, coupling with piperidine derivatives generates bioactive molecules targeting kinase inhibition, validated through in vitro cytotoxicity assays .

Methodological Notes

- Synthetic Optimization : Mixed alkali systems (K₂CO₃/KOH) enhance nucleophilic substitution efficiency by balancing basicity and solubility .

- Analytical Validation : Cross-validate NMR assignments with DEPT-135 and HSQC to resolve overlapping signals in aromatic regions .

- Safety Protocols : Implement spill kits and emergency showers in labs, adhering to NFPA 704 guidelines for pyridine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.